Cas no 459142-39-3 (1-Naphthalenamine,1,2,3,4-tetrahydro-5,7-dimethyl-,(1R)-(9CI))
459142-39-3 structure
Product Name:1-Naphthalenamine,1,2,3,4-tetrahydro-5,7-dimethyl-,(1R)-(9CI)
CAS No:459142-39-3
MF:C12H17N
MW:175.270083189011
CID:930080
PubChem ID:28294344
Update Time:2025-04-19
1-Naphthalenamine,1,2,3,4-tetrahydro-5,7-dimethyl-,(1R)-(9CI) Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenamine,1,2,3,4-tetrahydro-5,7-dimethyl-,(1R)-(9CI)
- (R)-5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- 459142-39-3
- (1R)-5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine
- DTXSID40651237
- AFGINELSVWJKHB-GFCCVEGCSA-N
- SCHEMBL5272877
- AKOS006283969
-
- Inchi: 1S/C12H17N/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7,12H,3-5,13H2,1-2H3/t12-/m1/s1
- InChI Key: AFGINELSVWJKHB-GFCCVEGCSA-N
- SMILES: N[C@H]1C2C=C(C)C=C(C)C=2CCC1
Computed Properties
- Exact Mass: 175.136099547g/mol
- Monoisotopic Mass: 175.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26Ų
1-Naphthalenamine,1,2,3,4-tetrahydro-5,7-dimethyl-,(1R)-(9CI) Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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